2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide
Description
2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Properties
Molecular Formula |
C21H22N2O2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C21H22N2O2S/c1-2-3-13-25-19-12-8-7-11-18(19)20(24)22-14-17-15-26-21(23-17)16-9-5-4-6-10-16/h4-12,15H,2-3,13-14H2,1H3,(H,22,24) |
InChI Key |
IRXGKPBBCBOHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with butylamine to form the intermediate, which is then reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole ring .
Scientific Research Applications
2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic processes or by binding to their DNA .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butoxy group and the benzamide moiety enhances its solubility and potential interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
